molecular formula C21H17N3O3S B2994034 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea CAS No. 329906-22-1

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2994034
CAS No.: 329906-22-1
M. Wt: 391.45
InChI Key: XDWZKAQZXRIWHZ-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea is a urea-based compound featuring a benzo[d]thiazole moiety linked to a 4-hydroxyphenyl group and a 4-methoxyphenyl substituent. The benzo[d]thiazole core is a bicyclic heteroaromatic system known for enhancing bioactivity in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory agents . The urea linkage (-NH-CO-NH-) serves as a critical pharmacophore, enabling hydrogen bonding with biological targets.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-27-15-9-6-13(7-10-15)22-21(26)23-14-8-11-18(25)16(12-14)20-24-17-4-2-3-5-19(17)28-20/h2-12,25H,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWZKAQZXRIWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling with Hydroxyphenyl and Methoxyphenyl Groups: The benzo[d]thiazole intermediate is then reacted with 4-hydroxyphenyl isocyanate and 4-methoxyphenyl isocyanate under controlled conditions to form the desired urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, or other functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared with analogs from recent literature (Table 1). Key findings highlight the role of substituents on activity and physicochemical properties.

Table 1: Comparative Analysis of Urea Derivatives with Benzothiazole/Aromatic Moieties

Compound Name Substituents Molecular Weight Biological Activity Key Findings Reference
Target Compound Benzo[d]thiazol-2-yl, 4-hydroxyphenyl, 4-methoxyphenyl 381.4 (C21H18N3O3S) Not reported Unique combination of electron-donating (-OCH3) and polar (-OH) groups -
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea 4-hydroxyphenyl, 4-methoxyphenyl 284.3 (C15H15N2O3) Antioxidant (speculative) Lacks benzothiazole; reduced enzyme inhibition potential
1-(3-Methoxyphenyl)-3-(4-thiazolylphenyl)urea (11l) 3-methoxyphenyl, thiazol-2-yl + piperazine 496.3 Anti-inflammatory/antioxidant Meta-methoxy enhances solubility vs. para-substitution
6r (Quinoline–urea–benzothiazole hybrid) 6-chlorobenzo[d]thiazol-2-yl, quinoline ~484.3 Antitubercular (MIC: 1.56–6.25 µg/mL) Chloro substituent improves target binding
FabK inhibitor () 6-chlorobenzo[d]thiazol-2-yl, imidazole ~500.1 Anti-C. difficile (IC50: 0.10–0.24 µM) Trifluoromethyl boosts enzyme inhibition

Substituent Effects on Bioactivity

  • Benzo[d]thiazole vs.
  • Methoxy Position: Para-methoxy (target compound) vs. meta-methoxy (11l) affects electronic distribution.
  • Chloro/Trifluoromethyl Groups : Chloro substituents (e.g., 6r, ) improve target binding via halogen bonding, while trifluoromethyl groups enhance metabolic stability and lipophilicity .

Biological Activity

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea is a compound belonging to the class of benzothiazole derivatives. Its structure incorporates a urea group , a hydroxyphenyl group , and a benzothiazole moiety , which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it inhibits key enzymes involved in inflammation and cancer progression, particularly cyclooxygenase (COX) and topoisomerase. These interactions lead to modulation of various biological pathways, making it a candidate for therapeutic applications in inflammatory diseases and cancer treatment.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung adenocarcinoma (A549) cells. The compound's efficacy is linked to its ability to induce apoptosis and inhibit cell cycle progression .
  • Antimicrobial Properties : The compound has been tested against a range of bacterial strains, demonstrating effective antibacterial activity. It shows low minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : The inhibition of COX enzymes suggests that this compound may be useful in treating inflammatory conditions. Its ability to modulate inflammatory pathways could provide therapeutic benefits in diseases characterized by chronic inflammation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing some related compounds and their notable activities:

Compound NameStructure FeaturesNotable Activities
2-(Benzo[d]thiazol-2-yl)anilineContains benzothiazoleAntimicrobial
2-(Benzo[d]thiazol-2-yl)phenolExhibits antioxidant propertiesAntioxidant, anti-inflammatory
2-(Benzo[d]thiazol-2-yl)benzamideStudied for anticancer effectsAnticancer
This compoundCombination of benzothiazole and phenylurea groupsAnticancer, antimicrobial, anti-inflammatory

The unique combination of the benzothiazole moiety with a phenylurea group in this compound enhances its biological activity compared to other derivatives. This structural diversity contributes to its specificity towards certain molecular targets .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antiproliferative Study : A study conducted on various cancer cell lines demonstrated that doses ranging from 5 to 20 μM significantly inhibited cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited MIC values lower than those of standard antibiotics against resistant bacterial strains, indicating its potential as a novel antimicrobial agent .
  • Anti-inflammatory Activity : Experimental models showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, supporting its role in managing inflammatory responses .

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